

Spectroscopic Profile of 6-Chloro-3-hydroxypyridazine: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Chloro-3-hydroxypyridazine** (CAS No: 19064-67-6). Due to the tautomeric nature of this molecule, it exists in equilibrium with 6-chloropyridazin-3(2H)-one. The presented data is a composite of expected values derived from analogous structures and publicly available spectral information. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **6-Chloro-3-hydroxypyridazine**. These values are based on typical ranges for the functional groups and structural motifs present in the molecule and should be considered as predictive.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	Doublet	1H	H-4
~7.4 - 7.6	Doublet	1H	H-5
~11.0 - 13.0	Broad Singlet	1H	N-H (amide) / O-H (enol)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~125 - 130	C-4
~130 - 135	C-5
~145 - 150	C-6
~155 - 160	C-3

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H / N-H stretch
3100 - 3000	Medium	C-H stretch (aromatic)
1680 - 1640	Strong	C=O stretch (amide I)
1600 - 1550	Medium	C=N stretch
1450 - 1400	Medium	C=C stretch
~750	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
130/132	High	[M] ⁺ (Molecular ion, with ³⁵ Cl/ ³⁷ Cl isotopes)
102/104	Medium	[M-CO] ⁺
95	Medium	[M-Cl] ⁺
75	Medium	Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **6-Chloro-3-hydroxypyridazine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- **¹H NMR Acquisition:** Proton NMR spectra are acquired with a spectral width of 0-16 ppm. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used. A larger number of scans (typically 1024-4096) are required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

- **Instrumentation:** The IR spectrum is recorded using an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm^{-1} .

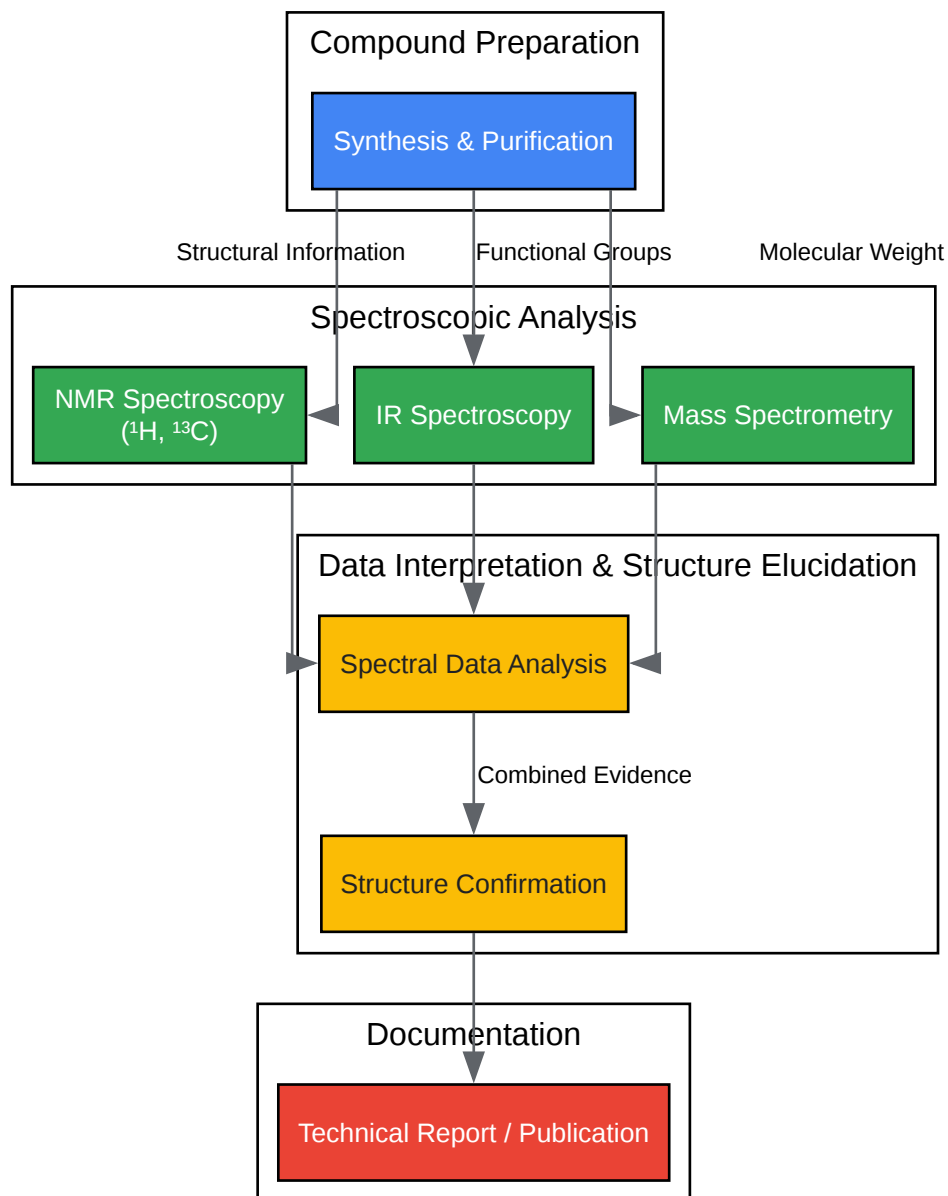
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
- **Ionization:** Electron Impact (EI) ionization is a common method for this type of molecule. A beam of electrons (typically at 70 eV) bombards the sample, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or known chemical compound.

General Workflow for Spectroscopic Characterization



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Caption: A flowchart of the general experimental workflow for chemical compound characterization.

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